
3-Methyl-4-propyloctane
Overview
Description
3-Methyl-4-propyloctane (CAS: 62184-35-4) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol . Its structure features a central octane backbone substituted with a methyl group at the third carbon and a propyl group at the fourth carbon (Fig. 1). This branching pattern reduces molecular symmetry compared to linear alkanes, influencing its physical properties. The compound exhibits a LogP value of 4.64, indicating moderate lipophilicity, which is typical for long-chain branched alkanes . While experimental data for its boiling point, melting point, and density are currently unavailable, its properties can be inferred through comparisons with structurally similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative. For instance, starting with 3-methyloctane, a Friedel-Crafts alkylation reaction can be employed using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. Catalytic cracking breaks down larger hydrocarbon molecules into smaller, more useful fragments, which are then selectively hydrogenated to produce the desired branched alkanes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propyloctane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the lack of double or triple bonds. The most common reactions include:
Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Combustion: Requires an adequate supply of oxygen (O₂).
Major Products Formed
Halogenation: Produces various halogenated alkanes depending on the position of substitution.
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
Scientific Research Applications
Scientific Research Applications
Research has indicated potential interactions of 3-Methyl-4-propyloctane with biological membranes due to its hydrophobic nature. Studies suggest that it may integrate into lipid bilayers, affecting membrane fluidity and potentially influencing cellular processes.
Case Study: Membrane Interaction
A study investigating the effects of various hydrocarbons on membrane integrity found that compounds like this compound could alter the permeability of lipid membranes, suggesting implications for drug delivery systems and toxicology assessments .
Industrial Applications
In industrial settings, this compound is utilized in the formulation of specialty fuels and lubricants . Its properties allow for improved performance characteristics in these applications.
Table 2: Industrial Uses
Application Type | Description |
---|---|
Specialty Fuels | Enhances combustion efficiency and reduces emissions |
Lubricants | Provides better lubrication properties due to lower volatility |
Chemical Reactions
This compound primarily undergoes substitution reactions due to its saturated nature:
- Halogenation: Reacts with halogens (e.g., Cl₂ or Br₂) under UV light to form halogenated derivatives.
- Combustion: Burns in oxygen to produce carbon dioxide (CO₂) and water (H₂O), demonstrating its potential as an energy source.
Mechanism of Action
As a hydrocarbon, 3-Methyl-4-propyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are hydrophobic, meaning it can integrate into lipid bilayers and affect membrane fluidity. In chemical reactions, its mechanism involves the breaking and forming of C-H and C-C bonds under appropriate conditions .
Comparison with Similar Compounds
The following analysis compares 3-methyl-4-propyloctane with structurally related alkanes, focusing on molecular structure, physical properties, and chemical behavior.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Alkanes
*Estimated based on shorter chain length and reduced branching. ‡Predicted lower LogP than this compound due to increased branching in isopropyl group.
Key Observations:
Branching Effects :
- This compound has greater steric bulk compared to 4-methylheptane (C₈H₁₈) due to its longer carbon chain and additional propyl substituent. This reduces its volatility relative to shorter-chain analogs .
- Compared to 3-methyl-4-isopropyloctane, the propyl group in this compound creates less branching at the fourth carbon, resulting in a higher LogP value (4.64 vs. ~4.3) due to increased surface area for van der Waals interactions .
Boiling Point Trends :
- Linear alkanes (e.g., n-hexane) exhibit higher boiling points than their branched isomers due to stronger London dispersion forces. For instance, n-hexane (C₆H₁₄) boils at 69°C, while 2-methylpentane (a branched isomer) boils at 60°C . By extension, this compound is expected to have a lower boiling point than a hypothetical linear C₁₂H₂₆ alkane.
Lipophilicity :
- The LogP value of this compound (4.64) exceeds that of n-hexane (3.90), reflecting enhanced hydrophobic character from its longer carbon chain and controlled branching .
Biological Activity
3-Methyl-4-propyloctane (CAS Number: 62184-35-4) is a branched-chain alkane with the molecular formula . Its unique structure influences its physical and chemical properties, which in turn affect its biological activity. This article explores the biological activities associated with this compound, including its potential applications and effects on biological systems.
- Molecular Weight : 170.335 g/mol
- Density : Not available
- Boiling Point : Not available
- LogP : 4.639, indicating lipophilicity which may influence its absorption and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature; however, some insights can be gathered from related compounds and general trends observed in branched-chain alkanes.
Potential Antimicrobial Properties
Research indicates that certain aliphatic hydrocarbons can inhibit the growth of specific bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways. Although direct studies on this compound are sparse, its structural characteristics suggest it may possess some level of antimicrobial activity against enteric bacteria, similar to other long-chain hydrocarbons .
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are lacking, broader research into related compounds provides useful context:
- Study on Aliphatic Hydrocarbons : A study examining various aliphatic hydrocarbons found that compounds with longer carbon chains exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural features such as branching and chain length significantly impact biological efficacy .
- Antioxidant Properties of Related Compounds : Research has shown that similar branched-chain alkanes demonstrate antioxidant activity, suggesting a potential for this compound to exhibit similar effects. These compounds can scavenge free radicals and reduce oxidative damage in biological systems .
Comparative Analysis of Related Compounds
The following table summarizes the properties and biological activities of selected branched-chain alkanes compared to this compound:
Compound | Molecular Formula | Molecular Weight | LogP | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|---|---|
This compound | C12H26 | 170.335 g/mol | 4.639 | Hypothetical | Hypothetical |
Dodecane | C12H26 | 170.334 g/mol | 6.0 | Moderate | Yes |
Octadecane | C18H38 | 254.49 g/mol | 9.0 | Low | Yes |
Q & A
Basic Research Questions
Q. What is the systematic IUPAC nomenclature for 3-methyl-4-propyloctane, and how does its branching affect isomer classification?
- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (octane) and numbering substituents to achieve the lowest possible locants. The "4-propyl" and "3-methyl" groups are prioritized based on substituent hierarchy rules. Structural isomers arise from alternative branching patterns (e.g., 3-methyl-4-isopropyloctane), as illustrated in comparative tables of alkane isomers . Isomer classification requires analyzing substituent positions and branching complexity using bond-line structures.
Q. What experimental methods are recommended for determining physical properties like boiling points in branched alkanes such as this compound?
- Methodological Answer : Boiling points are measured using fractional distillation under controlled atmospheric pressure. Comparative data from linear vs. branched alkanes (e.g., 2-methylbutane [28°C] vs. pentane [36°C]) demonstrate reduced intermolecular forces (London dispersion) in branched structures due to decreased surface area . Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) validate purity and thermal behavior.
Q. How do London dispersion forces dominate the physical behavior of this compound compared to cycloalkanes?
- Methodological Answer : Alkanes like this compound lack polar bonds, relying solely on London forces. Experimental comparisons with cycloalkanes (e.g., sp³ hybridization effects) involve measuring viscosity, vapor pressure, and melting points. Computational models (e.g., molecular dynamics simulations) quantify force strength based on molecular surface area and branching .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for branched alkanes?
- Methodological Answer : Discrepancies arise from impurities or measurement techniques. Researchers should:
- Cross-validate using high-purity standards (≥99.9%) and replicate experiments.
- Apply statistical meta-analysis to aggregate literature data.
- Use bomb calorimetry under inert atmospheres to minimize oxidation artifacts.
Reference guidelines on data contradiction analysis in discussion sections .
Q. How can computational chemistry predict isomer stability and reaction pathways for this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates relative stability by comparing Gibbs free energy of isomers. Transition state analysis identifies favored pathways (e.g., carbocation rearrangements). Published workflows for alkane simulations recommend basis sets like B3LYP/6-31G* and solvent-effect corrections .
Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound, and what catalytic systems show promise?
- Methodological Answer : Achieving enantiomeric purity requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Challenges include steric hindrance from branching and racemization during purification. Asymmetric hydrogenation and kinetic resolution protocols are tested, with progress monitored via chiral HPLC or polarimetry. Research outlines emphasize iterative optimization of reaction conditions .
Q. How do structural isomers of this compound influence reactivity in free-radical halogenation?
- Methodological Answer : Reactivity is tested by comparing halogenation rates under UV light, controlling variables (temperature, halogen concentration). Tertiary C-H bonds in branched isomers react faster due to radical stability. GC-MS and NMR track regioselectivity, while computational models (e.g., Fukui indices) predict reaction sites .
Q. Data Contradiction and Validation
Q. How should researchers address inconsistent spectroscopic (NMR/IR) data for this compound analogs?
- Methodological Answer :
- Validate synthetic routes to ensure correct structures (e.g., 2D-NMR for connectivity).
- Compare experimental IR spectra with computational predictions (e.g., harmonic vibrational frequency calculations).
- Use deuterated solvents and internal standards (e.g., TMS) to calibrate NMR shifts.
Guidelines for discussing unexpected findings emphasize transparency in reporting anomalies .
Q. Tables for Comparative Analysis
Compound | Boiling Point (°C) | Branching Type | Reference |
---|---|---|---|
n-Octane | 126 | Linear | |
This compound | ~110 (estimated) | Branched | |
2-Methylbutane | 28 | Monosubstituted |
Properties
IUPAC Name |
3-methyl-4-propyloctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611350 | |
Record name | 3-Methyl-4-propyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-35-4 | |
Record name | 3-Methyl-4-propyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.